N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that combines a tetrahydroquinoline moiety with a thiophene sulfonamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophene Sulfonamide: The final step involves the coupling of the tetrahydroquinoline intermediate with a thiophene sulfonamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, green chemistry principles to minimize waste, and the use of cheaper and more readily available reagents. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl and sulfonamide groups are known to interact with biological molecules through hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
Uniqueness
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the tetrahydroquinoline and thiophene sulfonamide moieties provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-24(19,20)18-10-4-5-13-7-8-14(11-15(13)18)17-25(21,22)16-9-6-12(2)23-16/h6-9,11,17H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBXNYFEWMGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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